Lipophilicity (logP) Elevation: Biphenyl Extension Versus 2-Phenylquinoline-4-carbohydrazide
The calculated logP of 2-(4-Phenylphenyl)quinoline-4-carbohydrazide is 4.17, compared with an experimental logP of 3.60 for the simpler 2-phenylquinoline-4-carbohydrazide (CAS 4779-54-8), a difference of +0.57 logP units , [1]. This increase is attributable to the additional phenyl ring of the biphenyl system and has direct consequences for hydrophobic ligand–protein interactions, membrane permeability, and potential off-target binding. In the context of NK-3 receptor antagonist design, the deliberate enlargement of the lipophilic area at the quinoline C-2 position from phenyl to 4-biphenylyl was the key structural hypothesis that drove synthesis of a focused library, resulting in the identification of 6-bromo-2-(4-biphenylyl)quinoline-4-carboxylic acid as the most prominent antagonist [2].
| Evidence Dimension | Calculated/Experimental logP (lipophilicity) |
|---|---|
| Target Compound Data | logP = 4.17 (calculated; Chemscene) |
| Comparator Or Baseline | 2-Phenylquinoline-4-carbohydrazide (CAS 4779-54-8): logP = 3.60 (experimental; Chem960) |
| Quantified Difference | ΔlogP = +0.57 (target more lipophilic by ~0.6 log units) |
| Conditions | Computational prediction (target) vs. experimental measurement (comparator); different sources, cross-study comparison |
Why This Matters
A logP difference of 0.6 units translates to approximately 4-fold higher predicted n-octanol/water partition, directly impacting assay-specific solubility, membrane penetration, and hydrophobic pocket engagement in target proteins — factors critical for reproducible biochemical and cellular screening outcomes.
- [1] Chem960. 2-Phenylquinoline-4-carbohydrazide (CAS 4779-54-8) — Experimental LogP 3.59650. https://m.chem960.com (accessed 2025) View Source
- [2] Saudi, M.N.S., Rostom, S.A.F., Fahmy, H.T.Y. & El Ashmawy, I.M. Synthesis of 2-(4-Biphenylyl)quinoline-4-carboxylate and Carboxamide Analogs. New Human Neurokinin-3 (hNK-3) Receptor Antagonists. Arch. Pharm. Pharm. Med. Chem. 336, 165–174 (2003). DOI: 10.1002/ardp.200390016 View Source
